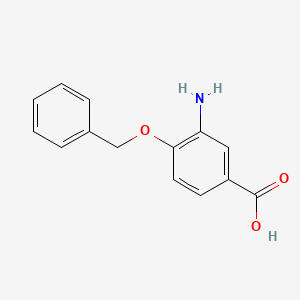

3-Amino-4-(benzyloxy)benzoic acid

描述

3-Amino-4-(benzyloxy)benzoic acid (CAS: 1056952-82-9) is a benzoic acid derivative with a benzyloxy group at position 4 and an amino group at position 2. Its molecular formula is C₁₄H₁₃NO₃, and it has a molecular weight of 243.26 g/mol . The compound is structurally characterized by its planar aromatic ring system, where the benzyloxy group introduces steric bulk and lipophilicity, while the amino group enhances hydrogen-bonding capacity and nucleophilic reactivity. This dual functionality makes it valuable in pharmaceutical synthesis, particularly in peptide cyclization and as a linker in drug discovery .

属性

IUPAC Name |

3-amino-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWAEHIRRCOHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzyloxy)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: The starting material, 4-(benzyloxy)benzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

3-Amino-4-(benzyloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be further reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Various electrophiles in the presence of a base or acid catalyst.

Major Products

Oxidation: Benzyloxybenzoic acids or benzaldehydes.

Reduction: Amines or substituted benzoic acids.

Substitution: Derivatives with different functional groups attached to the amino group.

科学研究应用

3-Amino-4-(benzyloxy)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3-Amino-4-(benzyloxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amino group can form hydrogen bonds with target molecules, influencing their function.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Electronic and Steric Effects

- Benzyloxy vs. Alkoxy Substituents: The benzyloxy group in this compound provides π-π stacking interactions in biological systems, advantageous for binding aromatic protein pockets. In contrast, linear alkoxy groups (e.g., butoxy in CAS 855202-63-0) lack this aromaticity but offer adjustable hydrophobicity .

- Fluorinated Analogs : The difluoroethoxy substituent (CAS Y507-0913) introduces electron-withdrawing fluorine atoms, lowering the pKa of the carboxylic acid group (predicted pKa ~3.5 vs. ~4.2 for the parent compound) and enhancing metabolic stability .

Solubility and Lipophilicity

- LogP Values : The benzyloxy derivative has a logP of ~2.0, balancing solubility and membrane permeability. Substituting with isobutoxy (logP ~2.5) increases lipophilicity, while difluoroethoxy (logP 1.82) reduces it due to polar fluorine atoms .

- Cyclohexylamino Derivative: The cyclohexylamino group (CAS 329020-79-3) significantly increases molecular bulk (MW 248.3 g/mol) and logP (~3.1), making it suitable for blood-brain barrier penetration .

Pharmaceutical Development

- Linker in Drug Conjugates : The benzyloxy derivative’s dual functional groups are exploited in antibody-drug conjugates (ADCs) for controlled drug release. In contrast, dimethylbenzamide analogs () lack reactive sites for conjugation .

- Antimicrobial Activity : Schiff base derivatives (e.g., ) exhibit enhanced antimicrobial activity compared to the parent compound, attributed to metal coordination .

Structural Insights

- Crystal Packing: The benzyloxy group in 4-(benzyloxy)benzoic acid (CAS redetermined in ) forms intermolecular hydrogen bonds (O–H···O), stabilizing the crystal lattice. The amino group in this compound likely enhances this via additional N–H···O interactions .

生物活性

3-Amino-4-(benzyloxy)benzoic acid (ABBA) is an organic compound with notable biological activity, primarily due to its structural features that allow it to interact with various biomolecules. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group at the 3-position and a benzyloxy group at the 4-position of the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 241.26 g/mol. The unique structure contributes to its lipophilicity and ability to cross cell membranes, enhancing its potential biological interactions.

Synthesis Methods

The synthesis of ABBA typically involves multi-step organic reactions:

- Nitration : Starting with 4-(benzyloxy)benzoic acid, a nitro group is introduced at the 3-position.

- Reduction : The nitro group is reduced to an amino group using reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions.

Biological Mechanisms

The biological activity of ABBA can be attributed to its interaction with various cellular targets:

- Enzyme Modulation : ABBA may interact with enzymes, modulating their activity through hydrogen bonding facilitated by its amino group. The benzyloxy moiety enhances membrane permeability, allowing for effective intracellular action.

- Receptor Interaction : Studies suggest that compounds similar to ABBA exhibit activity as PPARα agonists, influencing lipid metabolism and gene expression related to energy homeostasis .

Therapeutic Applications

Research indicates several promising therapeutic applications for ABBA:

- Anti-inflammatory Effects : Preliminary studies suggest that ABBA may possess anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis and other inflammatory disorders .

- Antimicrobial Activity : Investigations into the compound's antimicrobial properties are ongoing, with initial findings indicating effectiveness against specific bacterial strains.

- Cancer Research : The compound's ability to modulate cellular pathways has led to exploration in cancer treatment contexts, particularly in inhibiting tumor growth through targeted enzyme inhibition .

Table 1: Summary of Biological Activities

Example Study: PPARα Agonism

A study evaluated a derivative of ABBA in a mouse model of diabetic retinopathy. The compound demonstrated significant reduction in retinal vascular leakage, indicating its potential as a therapeutic agent for diabetic complications. It was shown to cross the blood-retinal barrier effectively, maintaining bioavailability without significant toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。